2,3-Desisopropylidene Topiramate

描述

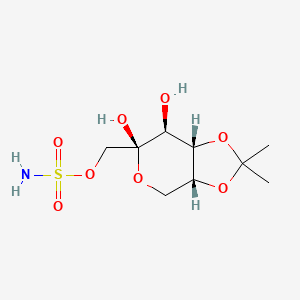

Structure

3D Structure

属性

IUPAC Name |

[(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO8S/c1-8(2)17-5-3-15-9(12,4-16-19(10,13)14)7(11)6(5)18-8/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFMBYSMXMIARD-JAGXHNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C(C2O1)O)(COS(=O)(=O)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(COS(=O)(=O)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652538 | |

| Record name | 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851957-35-2 | |

| Record name | 2,3-Desisopropylidene topiramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851957352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DESISOPROPYLIDENE TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN8AL5KYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Desisopropylidene Topiramate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Desisopropylidene topiramate is recognized primarily as a human metabolite of topiramate, a widely used second-generation antiepileptic drug.[1][2] Topiramate is also prescribed for the prevention of migraines and, in combination with phentermine, for chronic weight management.[1][3] Structurally, 2,3-desisopropylidene topiramate is a derivative of the parent compound where one of the two isopropylidene groups has been removed. This technical guide provides a comprehensive summary of the currently available information on 2,3-desisopropylidene topiramate, focusing on its chemical properties, metabolic formation, and reported biological relevance.

Chemical and Physical Properties

2,3-Desisopropylidene topiramate is a modified sugar derivative. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-sulfamate | [4] |

| Synonyms | 2,3-Diol-topiramate | [5] |

| CAS Number | 851957-35-2 | [4] |

| Molecular Formula | C₉H₁₇NO₈S | [4] |

| Molecular Weight | 299.3 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

Metabolism and Pharmacokinetics

Topiramate is not extensively metabolized in humans, with approximately 70% of an administered dose being excreted unchanged in the urine.[6] The remaining portion undergoes metabolism via hydroxylation, hydrolysis, and glucuronidation to produce six identified metabolites, none of which accounts for more than 5% of the administered dose.[6][7] 2,3-Desisopropylidene topiramate is one of these minor metabolites.[1]

While the metabolites of topiramate, including 2,3-desisopropylidene topiramate, are generally considered to be pharmacologically inactive, their formation can be influenced by co-administered drugs that induce metabolic enzymes.[8]

The following diagram illustrates the metabolic pathway from the parent drug, topiramate, to its metabolite, 2,3-desisopropylidene topiramate.

Caption: Metabolic conversion of Topiramate.

Biological Activity

Current scientific literature consistently reports that the metabolites of topiramate, including 2,3-desisopropylidene topiramate, are pharmacologically inactive.[8] The therapeutic effects of topiramate are attributed to the parent molecule, which exerts its action through multiple mechanisms, including the blockade of voltage-dependent sodium channels, enhancement of GABA-A receptor activity, antagonism of AMPA/kainate glutamate receptors, and inhibition of carbonic anhydrase isoenzymes.[9]

As of the latest available data, there are no published in-depth studies detailing specific biological assays or experimental protocols designed to evaluate the activity of 2,3-desisopropylidene topiramate. The consensus in the field is that this metabolite does not significantly contribute to the clinical efficacy or the side-effect profile of topiramate.

Experimental Protocols

Synthesis

Detailed, publicly available experimental protocols for the specific synthesis of 2,3-desisopropylidene topiramate are scarce. The scientific literature primarily focuses on the synthesis of the parent drug, topiramate, and its analogues with potential therapeutic activity.[10][11][12] The generation of 2,3-desisopropylidene topiramate is typically a result of the metabolic processes acting on topiramate in vivo. For research purposes, this metabolite is commercially available from specialized chemical suppliers.[2][4]

Analytical Methods

The analysis of topiramate and its metabolites, including 2,3-desisopropylidene topiramate, in biological matrices is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS) methods. These methods offer high sensitivity and specificity for the quantification of these compounds in plasma and urine.[6][13][14]

A general workflow for the analysis of topiramate and its metabolites from biological samples is outlined below.

Caption: General analytical workflow.

Conclusion

2,3-Desisopropylidene topiramate is a minor metabolite of the antiepileptic drug topiramate. While its chemical properties are well-defined, the current body of scientific evidence indicates that it is pharmacologically inactive and does not contribute to the therapeutic effects of the parent compound. Further research into the specific biological properties of this metabolite is limited, with the primary focus remaining on the pharmacologically active parent drug, topiramate. For researchers requiring this compound for analytical or other research purposes, it is available through commercial sources.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scbt.com [scbt.com]

- 3. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2,3-Desisopropylidene topiramate | 851957-35-2 | MD21212 [biosynth.com]

- 5. GSRS [precision.fda.gov]

- 6. fda.gov [fda.gov]

- 7. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]

- 12. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]

- 13. Topiramate: An in Vitro and in Vivo Comparison between the Pharmacokinetic Properties of a Generic (Sincronil) and the Reference (Topamax) Formulation [scirp.org]

- 14. scirp.org [scirp.org]

2,3-Desisopropylidene Topiramate chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 2,3-Desisopropylidene Topiramate. The content is tailored for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Introduction

2,3-Desisopropylidene Topiramate is one of the metabolites of Topiramate, a widely used antiepileptic drug also prescribed for migraine prophylaxis.[1][2] Topiramate is a sulfamate-substituted monosaccharide, structurally distinct from other anticonvulsant medications.[3] Its metabolism in the human body occurs through hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several metabolites, including 2,3-Desisopropylidene Topiramate.[2] Notably, the metabolites of Topiramate are generally considered to be pharmacologically inactive.[2] This document focuses on the chemical and analytical characteristics of the 2,3-Desisopropylidene metabolite.

Chemical Structure and Identification

2,3-Desisopropylidene Topiramate is formed by the hydrolysis of one of the two isopropylidene groups of the parent Topiramate molecule.

Table 1: Chemical Identification of 2,3-Desisopropylidene Topiramate

| Identifier | Value |

| IUPAC Name | [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[4][5]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate[6] |

| CAS Number | 851957-35-2[6] |

| Molecular Formula | C9H17NO8S[1][6] |

| Canonical SMILES | CC1(O[C@@H]2CO--INVALID-LINK--O">C@@(COS(=O)(=O)N)O)C[6] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2,3-Desisopropylidene Topiramate are limited in publicly available literature. However, some properties can be computed or inferred from available data. For context, the properties of the parent drug, Topiramate, are also provided.

Table 2: Physicochemical Properties

| Property | 2,3-Desisopropylidene Topiramate | Topiramate (Parent Drug) |

| Molecular Weight | 299.30 g/mol [1][6] | 339.36 g/mol [3] |

| Appearance | White to Off-White Powder[4] | White crystalline powder with a bitter taste[3] |

| Melting Point | Not reported | 123-125 °C[3] |

| LogP (Computed) | -2.4[6] | -0.8[3] |

| Solubility | Not reported | Water solubility: 9.8 mg/mL at ~25 °C |

Metabolic Pathway

2,3-Desisopropylidene Topiramate is a product of the metabolic breakdown of Topiramate. The primary metabolic routes for Topiramate include hydrolysis of the isopropylidene groups and hydroxylation of the alkyl side chains.

Experimental Protocols

While a specific synthesis protocol for 2,3-Desisopropylidene Topiramate is not commonly detailed—as it is primarily obtained through metabolism or degradation—this section outlines the methodologies for its formation via forced degradation of Topiramate and its subsequent analysis.

Forced Degradation of Topiramate

Forced degradation studies are essential for identifying degradation products and developing stability-indicating analytical methods.[7] 2,3-Desisopropylidene Topiramate can be generated under hydrolytic stress conditions.

Protocol for Acidic Hydrolysis:

-

Preparation of Stock Solution: Prepare a standard stock solution of Topiramate in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

-

Acid Treatment: Transfer a known volume of the Topiramate stock solution into a flask. Add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Incubation: Heat the mixture at 40°C for 3 hours.[7]

-

Neutralization: After the incubation period, cool the solution to room temperature and carefully neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide) to a pH of approximately 7.0.

-

Dilution: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze the sample using a validated analytical method, such as LC-MS, to identify and quantify the degradation products, including 2,3-Desisopropylidene Topiramate.

Note: Similar protocols can be applied for alkaline (e.g., 0.1 M NaOH), neutral (water), and oxidative (e.g., 3% H₂O₂) degradation studies under varying temperature and time conditions.[7]

Analytical Methodology for Quantification in Biological Matrices

A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the quantification of Topiramate and its metabolites in plasma and urine.[8][9]

Sample Preparation (from Urine):

-

Sample Collection: Collect 1 mL of urine sample.

-

Internal Standard: Add an appropriate internal standard (e.g., deuterated Topiramate) to the sample.

-

Extraction: Perform a liquid-liquid extraction by adding a suitable organic solvent, such as diethyl ether. Vortex the mixture to ensure thorough mixing.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS system.

LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize a C18 column with a gradient elution mobile phase, typically consisting of water and methanol or acetonitrile with a modifying agent like ammonium acetate.[10]

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with tandem mass spectrometric (MS/MS) identification.[8][9]

Biological Activity

Currently, the metabolites of Topiramate, including 2,3-Desisopropylidene Topiramate, are not known to be pharmacologically active.[2] The therapeutic effects observed during Topiramate treatment are attributed to the parent compound, which acts on voltage-dependent sodium channels, GABA receptors, and glutamate receptors.[2]

Conclusion

2,3-Desisopropylidene Topiramate is a key metabolite of Topiramate, formed primarily through hydrolysis. While considered biologically inactive, its detection and quantification are crucial for pharmacokinetic studies, stability testing of the parent drug, and understanding the overall metabolic profile of Topiramate. The analytical methods outlined, particularly LC-MS, provide the necessary sensitivity and specificity for its analysis in various matrices. Further research into the physicochemical properties of this metabolite would be beneficial for a more complete characterization.

References

- 1. scbt.com [scbt.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Desisopropylidene topiramate | 851957-35-2 | MD21212 [biosynth.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. 2,3-Desisopropylidene Topiramate | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jrtdd.com [jrtdd.com]

2,3-Desisopropylidene Topiramate: An In-Depth Technical Guide on a Key Metabolite of Topiramate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiramate, a sulfamate-substituted monosaccharide, is a widely used antiepileptic drug, also prescribed for migraine prophylaxis. While the parent drug is primarily excreted unchanged, a portion undergoes metabolic transformation in the body.[1] Understanding the metabolic profile of topiramate is crucial for a comprehensive assessment of its pharmacology, potential drug-drug interactions, and overall safety profile. One of the key metabolic pathways involves the hydrolysis of its isopropylidene groups, leading to the formation of metabolites such as 2,3-desisopropylidene topiramate.[2] This technical guide provides an in-depth overview of 2,3-desisopropylidene topiramate, focusing on its quantitative analysis, the experimental protocols for its detection, and its place within the broader metabolic landscape of topiramate.

Metabolic Pathway of Topiramate

Topiramate undergoes metabolism primarily through hydroxylation and hydrolysis, resulting in several metabolites.[3] The hydrolysis of the 2,3:4,5-di-O-isopropylidene moiety is a significant pathway, yielding 2,3-desisopropylidene topiramate and 4,5-desisopropylidene topiramate. Additionally, hydroxylation at the 9th and 10th positions of the topiramate molecule leads to the formation of 9-hydroxy topiramate and 10-hydroxy topiramate.[2] These reactions are catalyzed by cytochrome P450 enzymes, with CYP3A4 being implicated in the metabolism of topiramate, particularly at higher concentrations.[4][5]

Caption: Metabolic pathway of Topiramate.

Quantitative Data

The quantification of 2,3-desisopropylidene topiramate in biological matrices is essential for pharmacokinetic studies and for understanding its contribution to the overall disposition of topiramate. The following tables summarize the available quantitative data from studies utilizing liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) for the analysis of this metabolite.

Table 1: Quantitative Analysis of 2,3-Desisopropylidene Topiramate in Human Plasma

| Analyte | Concentration Range (µg/mL) | Method | Reference |

| 2,3-Desisopropylidene Topiramate | 0.01 - 2.0 | LC-MS/MS | [6] |

Table 2: Quantitative Analysis of Topiramate and its Metabolites in Human Urine

| Analyte | Concentration Range (µg/mL) | Metabolite-to-Parent Ratio | Method | Reference |

| Topiramate | 20 - 300 | - | LC-MS | [7] |

| 10-Hydroxy Topiramate | 1 - 50 | 0.02 - 0.17 | LC-MS | [7] |

| 2,3-Desisopropylidene Topiramate | Not explicitly quantified, but identified as a quantitatively significant metabolite | 0.05 - 0.51 (apparent) | LC-MS | [7] |

| 4,5-Desisopropylidene Topiramate | Quantifiable in only 4 out of 11 patients | - | LC-MS | [7] |

| 9-Hydroxy Topiramate | Quantifiable in only 4 out of 11 patients | - | LC-MS | [7] |

Experimental Protocols

The accurate quantification of 2,3-desisopropylidene topiramate requires sensitive and specific analytical methods. The following sections detail the experimental protocols from published studies.

Method 1: LC-MS/MS for the Simultaneous Quantification of Topiramate and its Main Metabolites in Human Plasma[6]

This method provides a sensitive and reliable approach for the simultaneous determination of topiramate and its four main metabolites, including 2,3-desisopropylidene topiramate.

Experimental Workflow:

Caption: LC-MS/MS experimental workflow.

Sample Preparation:

-

A 100 µL aliquot of human plasma is used.

-

Liquid-liquid extraction is performed using a mixture of ethyl acetate and diethyl ether.

Chromatography:

-

System: 1290 Infinity UHPLC.

-

Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient elution with water and methanol.

-

Internal Standard: Stable isotope-labeled topiramate.

Mass Spectrometry:

-

System: 6460 Triple Quad Mass Spectrometer.

-

Mode: Negative Multiple Reaction Monitoring (MRM).

Validation:

-

The method was validated for selectivity, accuracy, precision, and linearity over the concentration range of 0.01-2.0 µg/mL for 2,3-desisopropylidene topiramate.

Method 2: LC-MS for the Analysis of Topiramate and its Metabolites in Plasma and Urine[7]

This method was developed to quantify topiramate and its metabolites in both plasma and urine samples.

Sample Preparation:

-

Plasma: 0.5 mL of plasma is extracted with diethyl ether.

-

Urine: 1 mL of urine is extracted with diethyl ether.

Chromatography and Mass Spectrometry:

-

System: Liquid chromatography coupled with a mass spectrometer.

-

Detection Mode: Positive ion mode detection for tandem mass spectrometric (MS/MS) identification.

-

Internal Standard: Topiramate-d12.

Quantification of 2,3-Desisopropylidene Topiramate:

-

Due to the lack of a reference standard for 2,3-desisopropylidene topiramate at the time of the study, its quantification was based on the calibration curves of its isomer, 4,5-desisopropylidene topiramate, owing to their similar MS/MS spectra.

Conclusion

2,3-Desisopropylidene topiramate is a recognized and quantitatively significant metabolite of topiramate, formed through the hydrolysis of the parent compound. Its presence and concentration in biological fluids provide valuable insights into the metabolic fate of topiramate. The detailed LC-MS and LC-MS/MS methods described in this guide offer robust and validated approaches for the accurate quantification of this metabolite, which is crucial for advancing research in drug metabolism, pharmacokinetics, and clinical pharmacology. The continued investigation into the metabolic pathways of topiramate and its metabolites will further enhance our understanding of its therapeutic effects and potential for drug interactions.

References

- 1. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dose-dependent induction of cytochrome P450 (CYP) 3A4 and activation of pregnane X receptor by topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 2,3-Desisopropylidene Topiramate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo metabolic formation of 2,3-desisopropylidene topiramate, a primary metabolite of the anticonvulsant drug topiramate. This document outlines the metabolic pathway, the enzymatic mechanisms involved, quantitative data from human studies, and detailed experimental protocols for the analysis of this biotransformation.

Overview of Topiramate Metabolism

Topiramate (TPM) is a sulfamate-substituted monosaccharide that is primarily excreted unchanged in the urine.[1][2] In healthy individuals not taking enzyme-inducing drugs, metabolism accounts for approximately 20% of the administered dose.[1] However, this fraction can increase to as much as 50% in patients concomitantly receiving enzyme-inducing antiepileptic drugs, such as carbamazepine or phenytoin.[1][3] The metabolism of topiramate proceeds through three main pathways: hydroxylation, glucuronidation, and hydrolysis.[4][5] Hydrolysis of the two isopropylidene groups is a key pathway, leading to the formation of diol metabolites, including 2,3-desisopropylidene topiramate.[4]

Mechanism of 2,3-Desisopropylidene Topiramate Formation

The formation of 2,3-desisopropylidene topiramate occurs via the hydrolytic cleavage of the isopropylidene group at the 2- and 3-positions of the fructopyranose ring.

Enzymatic Pathway

While the specific hydrolase has not been definitively identified in all literature, substantial evidence points to the involvement of the cytochrome P450 (CYP) enzyme system. The significant increase in topiramate metabolism upon co-administration with potent CYP3A4 inducers like carbamazepine strongly implicates CYP enzymes in its biotransformation.[1][6] Studies have shown that topiramate itself can act as a mild, dose-dependent inducer of CYP3A4.[3][7] This enzymatic reaction involves the oxidative cleavage of the ketal, resulting in the diol metabolite.

Quantitative Data: In Vivo Human Studies

The impact of enzyme induction on the formation of 2,3-desisopropylidene topiramate has been quantified in clinical studies. Co-administration of carbamazepine, a known CYP3A4 inducer, significantly enhances the metabolic clearance of topiramate, leading to a notable increase in metabolite formation. A study in healthy subjects demonstrated a marked increase in the urinary excretion of the metabolite.[4][8]

| Parameter | Topiramate Monotherapy (Control) | Topiramate + Carbamazepine (Induced) | Fold Increase | Reference |

| Urinary Recovery of 2,3-diol-TPM (% of Dose) | 3.5% | 13% | ~3.7x | [4] |

| Urinary Recovery of 10-OH-TPM (% of Dose) | <1% | <2% | ~2x | [4] |

| Topiramate Oral Clearance (CL/F) | Not specified | Increased ~2-fold | ~2x | [1] |

Table 1: Effect of Carbamazepine-induced enzyme induction on the urinary excretion of topiramate metabolites.

Experimental Protocols

The identification and quantification of 2,3-desisopropylidene topiramate in biological matrices require sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Human Pharmacokinetic Study Protocol

This section describes a representative protocol for a clinical study designed to evaluate the effect of an enzyme inducer on topiramate metabolism.

-

Study Design : An open-label, two-period, crossover study in healthy adult volunteers.

-

Subjects : Healthy, non-smoking male and female subjects, aged 18-45 years. Subjects undergo a full medical screening.

-

Treatment Protocol :

-

Period 1 (Control) : Subjects receive a single oral dose of 200 mg topiramate.

-

Washout Period : A 21-day washout period is observed.

-

Period 2 (Induced) : Subjects receive carbamazepine (e.g., 600 mg/day) for a duration sufficient to achieve steady-state induction (e.g., 24 days). On a specified day (e.g., Day 18), a single oral dose of 200 mg topiramate is co-administered.

-

-

Sample Collection :

-

Serial blood samples are collected in heparinized tubes at pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-topiramate administration in each period.

-

Plasma is separated by centrifugation and stored at -20°C or lower.

-

Urine is collected over intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h) post-dose. The total volume is recorded, and an aliquot is stored at -20°C or lower.

-

-

Sample Analysis : See Section 4.3 for the analytical protocol.

In Vitro Human Liver Microsome (HLM) Incubation Protocol

This protocol is designed to identify the enzymes responsible for topiramate metabolism in vitro.

-

Materials : Pooled human liver microsomes (HLMs), topiramate, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M phosphate buffer (pH 7.4).

-

Incubation :

-

Prepare a master mix containing phosphate buffer and HLMs (e.g., final concentration 0.5 mg/mL).

-

Pre-incubate the master mix at 37°C for 5 minutes.

-

Add topiramate (e.g., final concentration 1-100 µM) to initiate the reaction. For enzyme kinetic studies, a range of concentrations is used.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

-

Reaction Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation : Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Analysis : Transfer the supernatant for LC-MS/MS analysis to identify and quantify the formation of 2,3-desisopropylidene topiramate.

Analytical Method: LC-MS/MS for Metabolite Quantification

-

Sample Preparation (Urine) :

-

Thaw urine samples to room temperature.

-

To 1 mL of urine, add an internal standard (e.g., Topiramate-d12).

-

Perform liquid-liquid extraction by adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions :

-

System : UPLC or HPLC system.

-

Column : C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.8 µm).[9]

-

Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 10 µL.

-

-

Mass Spectrometry Conditions :

-

System : Triple quadrupole mass spectrometer.

-

Ionization : Electrospray Ionization (ESI), Positive Mode.

-

Detection : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

-

Quantification : Create calibration curves using standards of 2,3-desisopropylidene topiramate in a blank matrix. Quantify the metabolite concentration based on the peak area ratio of the analyte to the internal standard.[10]

Conclusion

The in vivo formation of 2,3-desisopropylidene topiramate is a result of the hydrolytic metabolism of the parent drug. This pathway, while minor in individuals on monotherapy, becomes significantly more prominent in the presence of potent cytochrome P450 enzyme inducers like carbamazepine, strongly suggesting the involvement of the CYP system, particularly CYP3A4. The quantification of this and other metabolites is crucial for understanding the complete pharmacokinetic profile of topiramate and predicting potential drug-drug interactions, especially in polytherapy regimens common in the treatment of epilepsy. The use of robust LC-MS/MS methods is essential for the accurate measurement of these metabolites in biological fluids.

References

- 1. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of topiramate for the treatment of epilepsy in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topiramate rapidly raises brain GABA in epilepsy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of CYP Inducers/Inhibitors on Topiramate Concentration: Clinical Value of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent induction of cytochrome P450 (CYP) 3A4 and activation of pregnane X receptor by topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]

- 10. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Desisopropylidene Topiramate: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Desisopropylidene Topiramate, a primary metabolite of the anticonvulsant drug Topiramate. This document details available quantitative data, outlines relevant experimental protocols, and presents logical workflows and the pharmacological context of its parent compound through structured diagrams.

Introduction

2,3-Desisopropylidene Topiramate is a metabolite of Topiramate, a sulfamate-substituted monosaccharide used in the treatment of epilepsy and the prevention of migraines.[1][2] Topiramate is not extensively metabolized, with its metabolites, including 2,3-Desisopropylidene Topiramate, constituting a minor fraction of the administered dose.[1][3] The metabolites of Topiramate are not known to be pharmacologically active.[3] This guide focuses on the specific physicochemical characteristics of the 2,3-Desisopropylidene metabolite.

Chemical and Physical Properties

The properties of 2,3-Desisopropylidene Topiramate are summarized below. Data is primarily derived from computational models and available chemical databases.

Chemical Identity

| Identifier | Value |

| IUPAC Name | [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1][4]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate[5] |

| Synonyms | 2,3-Desisopropylidene Topiramate, 2,3-Diol-topiramate, 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate[5][6] |

| CAS Number | 851957-35-2[5][7] |

| Molecular Formula | C₉H₁₇NO₈S[5][7] |

| Molecular Weight | 299.30 g/mol [5][7] |

| Canonical SMILES | CC1(O[C@@H]2CO--INVALID-LINK--O">C@@(COS(=O)(=O)N)O)C[5][8] |

Computed Physicochemical Properties

| Property | Value |

| XLogP3 | -2.4[5] |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 3 |

| Exact Mass | 299.06748767 Da[5] |

| Topological Polar Surface Area | 159 Ų |

| Heavy Atom Count | 19 |

| Complexity | 449 |

Experimental Protocols

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of Topiramate and its metabolites, including 2,3-Desisopropylidene Topiramate, in biological samples such as plasma.[9][10]

Objective: To determine the concentration of 2,3-Desisopropylidene Topiramate in human plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials and Reagents:

-

Reference standard of 2,3-Desisopropylidene Topiramate

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Chloroform

-

Water (deionized)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 1 mL of chloroform to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (lower) layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Ion Electrospray (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transitions: Specific precursor-to-product ion transitions for 2,3-Desisopropylidene Topiramate and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of 2,3-Desisopropylidene Topiramate.

-

Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Use a linear regression analysis to determine the concentration of the analyte in the unknown samples.

-

Visualization of Workflows and Pathways

Analytical Workflow for Metabolite Quantification

The following diagram illustrates the general workflow for the quantitative analysis of 2,3-Desisopropylidene Topiramate in a biological matrix using LC-MS/MS.

Pharmacological Context: Mechanism of Action of Topiramate

While 2,3-Desisopropylidene Topiramate itself is considered inactive, understanding the mechanism of its parent drug, Topiramate, is crucial for contextualizing its role as a metabolite. Topiramate exerts its anticonvulsant and migraine-prophylactic effects through multiple mechanisms that stabilize neuronal membranes and modulate neurotransmitter activity.[3][4][11][12]

The key mechanisms of Topiramate include:

-

Blockade of Voltage-Gated Sodium Channels: Topiramate blocks voltage-dependent sodium channels in a state-dependent manner, which reduces sustained repetitive firing of neurons.[1][4]

-

Potentiation of GABAergic Activity: It enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.[3][11]

-

Antagonism of Glutamate Receptors: Topiramate antagonizes the AMPA and kainate subtypes of glutamate receptors, reducing excitatory neurotransmission.[3][12]

-

Inhibition of Carbonic Anhydrase: It is a weak inhibitor of carbonic anhydrase isoenzymes, though the clinical significance of this action for its primary indications is not fully established.[11][12]

The diagram below illustrates these interconnected mechanisms.

References

- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. How Topamax works: Mechanism of action explained [medicalnewstoday.com]

- 5. 2,3-Desisopropylidene Topiramate | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. 2,3-Desisopropylidene topiramate | 851957-35-2 | MD21212 [biosynth.com]

- 9. japsonline.com [japsonline.com]

- 10. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmacyfreak.com [pharmacyfreak.com]

Exploratory Studies on the Biological Activity of Topiramate Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topiramate is a broad-spectrum antiepileptic drug with a complex pharmacological profile, exerting its effects through multiple mechanisms. While the biological activity of the parent drug is well-characterized, the contribution of its metabolites to its therapeutic and adverse effects is less understood. This technical guide provides a comprehensive overview of the exploratory studies on the biological activity of Topiramate metabolites. It summarizes the available quantitative data, details the experimental protocols used for their assessment, and visualizes key pathways and workflows to support further research and development in this area.

Introduction

Topiramate is a sulfamate-substituted monosaccharide that is structurally distinct from other anticonvulsant drugs. Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium channels, enhancement of GABA-A receptor-mediated inhibition, and antagonism of AMPA/kainate glutamate receptors.[1][2] Topiramate is primarily excreted unchanged in the urine (approximately 70-80%).[3] The metabolism of Topiramate proceeds through hydroxylation, hydrolysis, and glucuronidation, resulting in the formation of at least six metabolites, none of which accounts for more than 5% of an administered dose.[3][4]

The primary metabolites that have been identified include:

-

10-hydroxy-topiramate

-

9-hydroxy-topiramate

-

2,3-desisopropylidene-topiramate

-

4,5-desisopropylidene-topiramate

-

2,3-diol-topiramate

While these metabolites are generally considered to be pharmacologically inactive or significantly less potent than the parent compound, a thorough understanding of their potential biological activities is crucial for a complete safety and efficacy profile of Topiramate.[3][5] This guide synthesizes the available, albeit limited, information on the biological activity of these metabolites.

Data Presentation: Biological Activity of Topiramate and its Metabolites

Quantitative data on the biological activity of individual Topiramate metabolites are scarce in the published literature. The prevailing view is that they possess minimal pharmacological activity. However, for a comparative perspective, the following tables summarize the known quantitative data for the parent drug, Topiramate, and the qualitative and semi-quantitative information available for its metabolites.

Table 1: Anticonvulsant Activity of Topiramate

| Compound | Animal Model | Seizure Test | ED50 (mg/kg, p.o.) | Reference |

| Topiramate | Rat | Maximal Electroshock Seizure (MES) | 13.5 | [6] |

| Topiramate | Mouse | Maximal Electroshock Seizure (MES) | 40.9 | [6] |

| Topiramate | Mouse | Pentylenetetrazol (PTZ)-induced clonic seizures | 1,030 | [6] |

Table 2: In Vitro Activity of Topiramate on Ion Channels and Receptors

| Target | Assay Type | Preparation | IC50/EC50 (µM) | Effect | Reference |

| Voltage-gated Sodium Channels | Whole-cell patch clamp | Rat cerebellar granule cells | 48.9 (IC50) | Reduction of inward current | [6][7] |

| AMPA/Kainate Receptors (kainate-evoked) | Whole-cell patch clamp | Rat basolateral amygdala neurons | ~0.5 (IC50) for GluR5 kainate receptors | Selective inhibition of synaptic currents | [8] |

| GABA-A Receptors | Electrophysiology | Xenopus oocytes expressing recombinant receptors | N/A | Potentiation and direct activation (subunit-dependent) |

Table 3: Biological Activity of Topiramate Metabolites (Qualitative and Semi-Quantitative)

| Metabolite | Biological Activity Summary | Reference |

| Hydroxylated Metabolite (unspecified) | Reported to have approximately one-fifth the anticonvulsant potency of Topiramate in animal models (Maximal Electroshock Seizure test in mice). The specific hydroxylated metabolite was not identified. | [1] |

| All identified metabolites | Generally considered to be pharmacologically inactive or possess significantly less activity than the parent drug. Pre-treatment with a P450 enzyme inhibitor did not decrease, and in some cases increased, the anticonvulsant potency of Topiramate, suggesting the parent compound is the primary active agent. | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Topiramate and its potential metabolites.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, indicative of activity against generalized tonic-clonic seizures.

Materials:

-

Male albino mice (20-25 g) or rats (100-150 g)

-

Electroconvulsiometer with corneal electrodes

-

0.9% saline solution with 0.5% carboxymethylcellulose (vehicle)

-

Test compound (Topiramate or metabolite) dissolved/suspended in vehicle

Procedure:

-

Animals are fasted for at least 4 hours prior to the experiment with free access to water.

-

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.

-

At the time of peak effect (e.g., 4 hours post-oral administration for Topiramate), a drop of saline is applied to the corneal electrodes to ensure good electrical contact.

-

The electrodes are placed on the corneas of the animal.

-

A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.

-

The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The number of animals protected from the tonic hindlimb extension in each group is recorded.

-

The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

In Vitro Ion Channel Modulation: Whole-Cell Patch Clamp of Voltage-Gated Sodium Channels

Objective: To measure the effect of a compound on the function of voltage-gated sodium channels in isolated neurons.

Materials:

-

Primary culture of rat cerebellar granule cells

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass micropipettes (2-5 MΩ resistance)

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 CsF, 11 EGTA, 10 HEPES, 2 MgCl2, 1 CaCl2 (pH 7.2)

-

Test compound (Topiramate or metabolite)

Procedure:

-

A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope.

-

A micropipette filled with the internal solution is brought into contact with the cell membrane of a neuron.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -90 mV.

-

Voltage-gated sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

After recording baseline currents, the external solution containing the test compound is perfused into the recording chamber.

-

The effect of the compound on the amplitude and kinetics of the sodium current is recorded.

-

To determine the IC50, concentration-response curves are generated by applying a range of compound concentrations and measuring the percentage of current inhibition.

In Vitro Receptor Modulation: Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the ability of a compound to modulate the binding of a radiolabeled ligand to the GABA-A receptor complex.

Materials:

-

Rat whole brain tissue

-

[3H]flunitrazepam (radioligand for the benzodiazepine site)

-

GABA

-

Tris-HCl buffer

-

Test compound (Topiramate or metabolite)

-

Unlabeled flunitrazepam (for determining non-specific binding)

-

Scintillation counter and vials

Procedure:

-

Rat brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to prepare a crude membrane fraction.

-

The membrane preparation is incubated in a reaction mixture containing the Tris-HCl buffer, a fixed concentration of [3H]flunitrazepam, and varying concentrations of the test compound.

-

To assess the effect of GABA, a fixed concentration of GABA is included in a parallel set of experiments.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled flunitrazepam.

-

The incubation is carried out at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The ability of the test compound to enhance or inhibit [3H]flunitrazepam binding in the absence and presence of GABA is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Selective Modulation of α5 GABAA Receptors Exacerbates Aberrant Inhibition at Key Hippocampal Neuronal Circuits in APP Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective antagonism of GluR5 kainate-receptor-mediated synaptic currents by topiramate in rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to 2,3-Desisopropylidene Topiramate

CAS Number: 851957-35-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Desisopropylidene Topiramate, a primary metabolite and known impurity of the anticonvulsant drug Topiramate. This document consolidates available data on its chemical properties, metabolic formation, and analytical characterization. Detailed experimental protocols for its synthesis via hydrolysis and its analysis by high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide includes visualizations of the metabolic pathway of Topiramate and a typical analytical workflow to facilitate a deeper understanding for research and drug development professionals.

Introduction

2,3-Desisopropylidene Topiramate is a significant compound in the study of Topiramate, a widely used medication for the treatment of epilepsy and the prevention of migraines.[1] As a metabolite, its formation and clearance are crucial aspects of Topiramate's pharmacokinetic profile.[2] It is formed through the hydrolysis of one of the two isopropylidene groups of the parent drug.[3] In the context of pharmaceutical manufacturing, it is also considered a process-related impurity and a degradation product. Therefore, robust analytical methods for its detection and quantification are essential for quality control. This guide aims to provide a detailed technical resource for scientists and researchers working with Topiramate and its related compounds.

Chemical and Physical Properties

2,3-Desisopropylidene Topiramate is a modified sugar derivative.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 851957-35-2 | [5][6] |

| Molecular Formula | C9H17NO8S | [4][5][6] |

| Molecular Weight | 299.30 g/mol | [5][6] |

| IUPAC Name | [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[7][8]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate | [5] |

| Synonyms | 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate, 2,3-Diol-topiramate | [5][9] |

| Appearance | White to Off-White Solid | [9] |

Metabolic Pathway of Topiramate

Topiramate is metabolized in the liver through hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several metabolites.[1][10] 2,3-Desisopropylidene Topiramate is formed via the hydrolysis of the 2,3-isopropylidene group from the parent Topiramate molecule.[3] The metabolic fate of Topiramate is illustrated in the following diagram.

Experimental Protocols

Synthesis of 2,3-Desisopropylidene Topiramate via Acid-Catalyzed Hydrolysis

While a specific, detailed synthesis protocol for 2,3-Desisopropylidene Topiramate is not extensively published, a plausible method involves the selective acid-catalyzed hydrolysis of Topiramate. This approach is based on established principles of carbohydrate chemistry, where the kinetic and thermodynamic stability of isopropylidene groups can be exploited.

Objective: To selectively hydrolyze the 2,3-isopropylidene group of Topiramate to yield 2,3-Desisopropylidene Topiramate.

Materials:

-

Topiramate

-

Aqueous solution of a weak acid (e.g., 0.1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate gradient)

Procedure:

-

Dissolve Topiramate in a suitable solvent mixture, such as acetonitrile and water.

-

Add a catalytic amount of a weak acid to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 40-60°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to observe the formation of the product and the consumption of the starting material.

-

Once the reaction has reached the desired conversion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system to isolate 2,3-Desisopropylidene Topiramate.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

The analysis of Topiramate and its impurities, including 2,3-Desisopropylidene Topiramate, is challenging due to the lack of a strong UV chromophore.[11] Therefore, HPLC methods often employ universal detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[8][12]

Objective: To develop and validate an HPLC method for the identification and quantification of 2,3-Desisopropylidene Topiramate.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) or a mixed-mode column |

| Mobile Phase | A gradient of acetonitrile and water or an isocratic mixture. A buffer like ammonium acetate may be used for mixed-mode chromatography. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 50°C |

| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |

| Injection Volume | 10 - 20 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of 2,3-Desisopropylidene Topiramate reference standard in a suitable diluent (e.g., acetonitrile/water). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing 2,3-Desisopropylidene Topiramate in the diluent.

-

Chromatographic Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Identify the peak corresponding to 2,3-Desisopropylidene Topiramate based on its retention time compared to the standard. Quantify the amount of the compound in the sample by constructing a calibration curve from the peak areas of the standards.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 2,3-Desisopropylidene Topiramate.

Conclusion

2,3-Desisopropylidene Topiramate is a key molecule in the comprehensive understanding of Topiramate's pharmacology and quality control. This guide has provided a consolidated resource of its chemical properties, metabolic origin, and analytical methodologies. The detailed experimental protocols and workflow visualizations serve as a practical reference for researchers and professionals in the field of drug development and analysis. A thorough understanding of this metabolite is imperative for ensuring the safety, efficacy, and quality of Topiramate-based pharmaceuticals.

References

- 1. Topiramate - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Portico [access.portico.org]

- 4. 2,3-Desisopropylidene topiramate | 851957-35-2 | MD21212 [biosynth.com]

- 5. 2,3-Desisopropylidene Topiramate | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Synthesis of hydroxylated derivatives of topiramate, a novel antiepileptic drug based on D-fructose: investigation of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Discovery, History, and Development of Topiramate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topiramate, a sulfamate-substituted monosaccharide, represents a significant advancement in the treatment of epilepsy and migraine. Its discovery was serendipitous, emerging from a research program focused on developing new antidiabetic agents. This technical guide provides an in-depth exploration of the discovery, history, and development of topiramate and its derivatives. It covers the preclinical and clinical development, mechanism of action, synthesis, pharmacokinetic profile, and safety data. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of this unique therapeutic agent.

Introduction: The Serendipitous Discovery of a Novel Anticonvulsant

Topiramate was discovered in 1979 by Drs. Bruce E. Maryanoff and Joseph F. Gardocki during their research at McNeil Pharmaceuticals.[1] The compound was synthesized as a chemical intermediate in a program aimed at developing a novel antidiabetic drug.[2][3][4][5] Its potential as an anticonvulsant was identified through phenotypic screening in standard in vivo models, which are highly predictive of clinical efficacy in humans for epilepsy.[4][5] This discovery was unexpected, as topiramate's structure, a sulfamate derivative of the monosaccharide fructose, is unique among antiepileptic drugs.[2][4][5]

Following its discovery, topiramate underwent extensive preclinical and clinical development. It was first approved for medical use in the United States in 1996 as an adjunctive therapy for epilepsy.[1][2] Its indication was later expanded to include monotherapy for epilepsy and the prevention of migraine headaches.[2][6][7]

Preclinical Development and Mechanistic Elucidation

Early Pharmacological Screening

The anticonvulsant properties of topiramate were first identified through its activity in the maximal electroshock seizure (MES) test in mice and rats, a model that predicts efficacy against generalized tonic-clonic seizures.[4] Further studies demonstrated its effectiveness in a variety of seizure models, including those for partial seizures and seizures associated with Lennox-Gastaut syndrome, suggesting a broad spectrum of anticonvulsant activity.[1][8][9]

Unraveling the Multifaceted Mechanism of Action

The precise mechanism of action of topiramate is not fully understood, but it is known to act on multiple targets, contributing to its efficacy as a "neurostabilizer".[2][3][4][6][10] Its primary mechanisms include:

-

Blockade of voltage-gated sodium channels: Topiramate reduces the frequency of activation of these channels in a state-dependent manner, thereby inhibiting the sustained repetitive firing of neurons.[11][12]

-

Enhancement of GABAergic activity: It potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.[2][8][11][12]

-

Antagonism of glutamate receptors: Topiramate blocks the kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtypes of glutamate receptors, reducing excitatory neurotransmission.[2][11][12]

-

Inhibition of carbonic anhydrase isoenzymes: It is a weak inhibitor of carbonic anhydrase, particularly isoenzymes II and IV.[1][6][11]

These multiple actions are believed to work synergistically to reduce neuronal hyperexcitability, which is a hallmark of both epilepsy and migraine.[7][13]

Caption: Signaling pathways affected by Topiramate.

Synthesis and Chemical Development

Synthesis of Topiramate

The synthesis of topiramate starts from D-fructose. A key intermediate is 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. The synthesis generally involves esterification, ammonolysis, catalytic hydrogenation, and hydrolyzation.[14] The ammonolysis method has been identified as a primary research direction for the efficient synthesis of topiramate.[14]

Caption: Simplified synthesis workflow of Topiramate.

Development of Topiramate Derivatives

Research into topiramate derivatives has focused on synthesizing analogues to better understand its mechanism of action and to potentially develop compounds with improved therapeutic profiles. These include hydroxylated derivatives and heterocyclic analogues.[15][16][17] The synthesis of these analogues often starts from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, with modifications at the C-1 position of the fructose backbone to introduce heterocyclic rings.[15][16]

Clinical Development and Efficacy

Clinical Trial Programs for Epilepsy

The clinical development of topiramate for epilepsy involved numerous double-blind, placebo-controlled trials.[9][18] These studies evaluated its efficacy and safety as both adjunctive therapy and monotherapy for partial-onset seizures and primary generalized tonic-clonic seizures in adults and children.[9][18]

Caption: A typical clinical trial workflow for Topiramate.

Efficacy in Epilepsy

Topiramate has demonstrated significant efficacy in reducing seizure frequency. In monotherapy trials, a substantial percentage of patients achieved seizure freedom.

| Indication | Dosage | Efficacy Outcome | Reference |

| Epilepsy (monotherapy) | 400 mg/day | 75% of patients remained seizure-free at 1 year.[19] | [19] |

| Epilepsy (monotherapy) | 50 mg/day | 59% of patients were seizure-free at 1 year.[19] | [19] |

| Partial-onset seizures (adjunctive) | 400 mg/day | 35-47% reduction in seizure frequency.[9] | [9] |

Clinical Trial Programs for Migraine Prophylaxis

The efficacy of topiramate for the prevention of migraines was established in several large, randomized, placebo-controlled trials.[13][20][21] These studies typically involved a titration phase to a target dose, followed by a maintenance phase.[20][21]

Efficacy in Migraine Prophylaxis

Topiramate has been shown to be effective in reducing the frequency and severity of migraine attacks.

| Indication | Dosage | Efficacy Outcome | Reference |

| Migraine Prevention | 100 mg/day | >50% reduction in monthly migraine frequency in 49-54% of patients.[19] | [19] |

| Migraine Prevention | 100 mg/day | Significant decrease in monthly migraine frequency (P=0.008 vs placebo).[13] | [13] |

| Migraine Prevention | 200 mg/day | Significant decrease in monthly migraine frequency (P<0.001 vs placebo).[13] | [13] |

| Migraine Prevention | 100 mg BID | Mean 28-day migraine frequency reduced to 3.2 vs 3.8 for placebo (P=0.001).[20] | [20] |

Pharmacokinetic and Pharmacodynamic Profile

Pharmacokinetics of Topiramate

Topiramate exhibits a favorable pharmacokinetic profile, characterized by rapid absorption and linear kinetics.[22][23][24]

| Parameter | Value | Reference |

| Bioavailability | ~80% | [1][8] |

| Protein Binding | 13-17% | [1][8][24] |

| Metabolism | Hepatic (20-30%) | [1][23] |

| Elimination Half-life | ~21 hours | [1][8] |

| Excretion | Primarily renal (70% unchanged) | [1][8] |

| Peak Plasma Concentration | 2 to 3 hours | [22] |

| Volume of Distribution | 0.6-0.8 L/kg | [2][23] |

Drug-Drug Interactions

Topiramate has a relatively low potential for drug interactions. However, some clinically significant interactions have been observed:

-

Enzyme-inducing antiepileptic drugs (e.g., carbamazepine, phenytoin) can increase the clearance of topiramate.[1][23]

-

Topiramate may increase plasma levels of phenytoin.[1]

-

It can decrease the plasma levels of estrogens, potentially leading to contraceptive failure at doses >200 mg/day.[22][23]

-

Concurrent use with other carbonic anhydrase inhibitors (e.g., acetazolamide) increases the risk of kidney stones and metabolic acidosis.[1][22]

Safety and Tolerability Profile

The most common adverse effects of topiramate are related to the central nervous system. Many of these are dose-dependent and can be mitigated by slow dose titration.

| Adverse Event Category | Common Side Effects | Serious Side Effects | Reference |

| Neurological/Cognitive | Paresthesia (tingling), fatigue, dizziness, somnolence, difficulty with concentration, memory impairment, speech problems.[6][25] | Suicidal ideation and behavior.[22][26] | [6][22][25][26] |

| Metabolic | Weight loss, loss of appetite.[6][25] | Metabolic acidosis, hyperammonemia (with or without encephalopathy, especially with concomitant valproic acid).[22][26] | [6][22][25][26] |

| Renal | Kidney stones.[22][26] | [22][26] | |

| Ophthalmic | Acute myopia and secondary angle-closure glaucoma.[22][27] | [22][27] | |

| Dermatologic | Oligohidrosis (decreased sweating) and hyperthermia.[22][27] | [22][27] |

Post-Marketing Developments and Future Directions

Since its initial approval, topiramate has been investigated for a variety of other indications, including bipolar disorder, post-traumatic stress disorder, and alcohol dependence.[1][6] An extended-release formulation in combination with phentermine has been approved for chronic weight management.[2][4][5]

Ongoing research continues to explore the full therapeutic potential of topiramate and its derivatives. The synthesis of novel analogues may lead to the development of agents with improved efficacy and tolerability profiles.[15][16]

Conclusion

The discovery and development of topiramate represent a significant achievement in neuropharmacology. From its serendipitous discovery to its establishment as a key therapeutic option for epilepsy and migraine, the story of topiramate highlights the value of phenotypic screening and the importance of understanding complex mechanisms of drug action. Its unique chemical structure and multifaceted mechanism of action continue to make it a subject of interest for further research and development. This guide has provided a comprehensive overview of the key technical aspects of topiramate's journey from a chemical intermediate to a widely used therapeutic agent.

References

- 1. Topiramate - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sugar sulfamates for seizure control: discovery and development of topiramate, a structurally unique antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenotypic Assessment and the Discovery of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. americanmigrainefoundation.org [americanmigrainefoundation.org]

- 8. google.com [google.com]

- 9. Clinical studies of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Topiramate: Safety and Efficacy of its Use in the Prevention and Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chinjmap.com [chinjmap.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of hydroxylated derivatives of topiramate, a novel antiepileptic drug based on D-fructose: investigation of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. Topiramate monotherapy in epilepsy and migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topiramate in the Preventive Treatment of Episodic Migraine: A Combined Analysis From Pilot, Double-Blind, Placebo-Controlled Trials | CNS Spectrums | Cambridge Core [cambridge.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 11 Topiramate Side Effects to Watch For - GoodRx [goodrx.com]

- 26. my.clevelandclinic.org [my.clevelandclinic.org]

- 27. Side effects of topiramate - NHS [nhs.uk]

Technical Guide: 2,3-Desisopropylidene Topiramate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Desisopropylidene Topiramate, a primary metabolite of the widely used anticonvulsant and migraine prophylactic drug, Topiramate. The document details the chemical identity, including its IUPAC name, and summarizes its known physicochemical properties. While extensive research has been conducted on the parent compound, Topiramate, specific data on the synthesis, detailed experimental protocols, and distinct pharmacological activities of 2,3-Desisopropylidene Topiramate are limited in publicly accessible literature. This guide consolidates the available information and provides context through the established knowledge of Topiramate's metabolic pathways and mechanism of action.

Chemical Identity and Properties

2,3-Desisopropylidene Topiramate is a metabolite of Topiramate formed through the hydrolysis of one of the two isopropylidene groups.

IUPAC Name: [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1][2]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate[3].

Synonyms: 2,3-Diol-topiramate, 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate[1][3].

CAS Number: 851957-35-2[1][3][4].

Molecular Formula: C₉H₁₇NO₈S[1][4].

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Desisopropylidene Topiramate is presented in Table 1. These properties are primarily computed from chemical databases.

| Property | Value | Source |

| Molecular Weight | 299.30 g/mol | --INVALID-LINK--[3] |

| Appearance | White to Off-White Solid | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | --INVALID-LINK-- |

| Computed XLogP3 | -2.4 | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count | 4 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptor Count | 8 | --INVALID-LINK--[3] |

Synthesis and Metabolism

Synthesis

Detailed experimental protocols for the direct chemical synthesis of 2,3-Desisopropylidene Topiramate are not extensively reported in the scientific literature. Commercial suppliers list the compound as a metabolite or impurity of Topiramate, suggesting its availability is primarily as a reference standard obtained through metabolic processes or as a byproduct of Topiramate synthesis. One supplier mentions its synthesis from 2-deoxy-D-ribose and 3,4,5-trihydroxybenzoic acid, though a detailed protocol is not provided[1].

The synthesis of the parent drug, Topiramate, is well-documented and typically starts from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

Metabolic Pathway of Topiramate

2,3-Desisopropylidene Topiramate is a product of the in vivo metabolism of Topiramate. Topiramate is not extensively metabolized in humans, with approximately 70% of the administered dose excreted unchanged in the urine[5]. The metabolism that does occur proceeds via hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several minor metabolites[5][6]. 2,3-Desisopropylidene Topiramate is formed through the hydrolysis of the 2,3-isopropylidene group of Topiramate.

Metabolic fate of Topiramate.

Experimental Protocols

Isolation and Purification

General Workflow for Metabolite Analysis in Biological Fluids:

Analytical workflow for Topiramate metabolites.

Quantitative Data

Experimentally determined quantitative data for pure 2,3-Desisopropylidene Topiramate, such as detailed NMR and mass spectra, are not widely published. The characterization data is often embedded within broader studies on Topiramate metabolism.

Analytical Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of Topiramate and its metabolites in biological fluids. These methods are highly sensitive and specific.

| Analytical Method | Matrix | Key Parameters | Reference |

| LC-MS/MS | Plasma, Urine | LLOQ: ~0.1-1 µg/mL for metabolites | --INVALID-LINK-- |

| HPLC with fluorescence detection (after derivatization) | Plasma | Derivatizing agent: FMOC-Cl | --INVALID-LINK-- |

Pharmacological Activity and Signaling Pathways

The metabolites of Topiramate, including 2,3-Desisopropylidene Topiramate, are generally considered to be pharmacologically inactive or to possess significantly less activity than the parent compound[6][7]. The anticonvulsant and migraine-prophylactic effects of Topiramate are attributed to the parent molecule.

Mechanism of Action of Topiramate

The therapeutic effects of Topiramate are believed to be mediated through multiple mechanisms of action. There is no evidence to suggest that 2,3-Desisopropylidene Topiramate is involved in these pathways.

Key Signaling Pathways Modulated by Topiramate:

References

- 1. 2,3-Desisopropylidene topiramate | 851957-35-2 | MD21212 [biosynth.com]

- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Desisopropylidene Topiramate | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. fda.gov [fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Desisopropylidene Topiramate: Molecular Properties, Metabolic Pathway, and Analytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Desisopropylidene Topiramate, a primary metabolite of the widely used anticonvulsant drug, Topiramate. This document details its molecular characteristics, metabolic formation, and a validated analytical methodology for its quantification in biological matrices.

Core Molecular Data

The fundamental molecular properties of 2,3-Desisopropylidene Topiramate are summarized below. This data is essential for its identification, characterization, and use as a reference standard in metabolic studies.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₇NO₈S | [1][2] |

| Molecular Weight | 299.30 g/mol | [1][2] |

| CAS Number | 851957-35-2 | [1][2] |

| Synonyms | 2,3-Diol-topiramate, 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate | [2] |

Metabolic Pathway: Formation from Topiramate